2-Chloro-6-phenylbenzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNS |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
2-chloro-6-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNS/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DPVGUFWIEDZLAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Phenylbenzothiazole and Its Congeners
Classical Synthetic Routes to 2-Chloro-6-phenylbenzothiazole
Traditional methods for constructing the this compound framework generally involve multi-step sequences that focus on the formation of the benzothiazole (B30560) core followed by specific functionalization.
The classical synthesis often begins with the construction of a substituted 2-aminobenzothiazole (B30445) intermediate. A common pathway involves the reaction of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. nih.govsaspublishers.com For the target molecule, the precursor would be 4-aminobiphenyl (B23562) (or p-xenylamine). This precursor undergoes thiocyanation and subsequent oxidative cyclization to yield 2-amino-6-phenylbenzothiazole.
Once the 2-amino-6-phenylbenzothiazole precursor is obtained, a subsequent halogenation step is required to introduce the chlorine atom at the 2-position. This transformation is typically achieved via a Sandmeyer-type reaction. The 2-amino group is first diazotized using sodium nitrite (B80452) in a strong acid, and the resulting diazonium salt is then treated with a copper(I) chloride solution to install the chloro substituent.
An alternative classical route involves starting with 2-mercapto-6-phenylbenzothiazole. This intermediate can be synthesized and then converted to the 2-chloro derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Table 1: Classical Halogenation Strategies for Benzothiazoles
| Precursor | Reagents | Product | Description |
| 2-Amino-6-phenylbenzothiazole | 1. NaNO₂, HCl2. CuCl | This compound | Diazotization of the amino group followed by a Sandmeyer reaction. |
| 2-Mercapto-6-phenylbenzothiazole | SOCl₂ or POCl₃ | This compound | Conversion of the thiol group to a chloro group using a chlorinating agent. |
The core cyclization reaction is fundamental to forming the benzothiazole ring. The Jacobson cyclization is a prominent classical method, involving the oxidative cyclization of thiobenzanilides. researchgate.net To synthesize this compound, one would start with a thiobenzanilide (B1581041) derived from 4-aminobiphenyl. The cyclization is typically promoted by an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium. indexcopernicus.comscribd.com
Optimized conditions for these cyclization reactions often involve careful control of temperature and pH to maximize yield and minimize the formation of byproducts. scribd.com For instance, the Hugerschoff synthesis allows for the cyclization of N-arylthioureas with bromine in chloroform (B151607) to form 2-aminobenzothiazoles, which can then be further functionalized. indexcopernicus.com
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These modern approaches often utilize catalysis and adhere to the principles of green chemistry. nih.gov
Palladium-catalyzed reactions have emerged as a powerful tool for constructing complex molecules, including 2-substituted benzothiazoles. nih.gov One modern strategy involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from thiobenzanilides. acs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials and often proceeds with high functional group tolerance. nih.govresearchgate.net A typical catalytic system might consist of a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide. acs.org
Another key palladium-catalyzed method is the Suzuki cross-coupling reaction. This strategy can be employed to construct the 6-phenyl substituent. For example, a 2-chloro-6-bromobenzothiazole intermediate could be coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to afford this compound. This convergent approach is highly versatile due to the wide availability of boronic acids.
Table 2: Palladium-Catalyzed Synthesis of Benzothiazole Derivatives
| Reaction Type | Key Reactants | Catalyst System | Description |
| C-H Functionalization | Thiobenzanilide | Pd(II) salt, Cu(I) salt, Bu₄NBr | Intramolecular cyclization to form the benzothiazole ring. nih.govacs.org |
| Suzuki Cross-Coupling | 2-Chloro-6-bromobenzothiazole, Phenylboronic acid | Pd(PPh₃)₄, Base | Formation of the C-C bond to attach the phenyl group at the 6-position. |
Adherence to green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it Several green synthetic routes have been developed for benzothiazole derivatives. mdpi.commdpi.com
These sustainable methods include:
Use of Green Solvents: Reactions have been successfully carried out in environmentally benign solvents like water or glycerol, often without the need for a catalyst. nih.govrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes using amberlite IR120 resin. mdpi.com
Catalyst-Free Conditions: Some protocols allow for the synthesis of 2-substituted benzothiazoles at room temperature in sustainable solvents like ethanol, completely avoiding the need for a catalyst. bohrium.com
Mechanochemistry: The grindstone technique, a solvent-free mechanochemical method, has been used to synthesize benzothiazoles from 2-aminothiophenol and aldehydes in excellent yields within minutes. mdpi.com
While not all of these methods have been specifically reported for this compound, the principles are directly applicable to its synthesis, offering pathways that are more sustainable than classical routes. mdpi.comresearchgate.net
Regioselective Synthesis of Specific this compound Isomers
Regioselectivity is crucial when synthesizing substituted benzothiazoles to ensure the correct placement of functional groups. The synthesis of the 6-phenyl isomer, as opposed to other potential isomers (e.g., 4-, 5-, or 7-phenyl), is best achieved by starting with a precursor where the phenyl group is already in the desired position.
The most straightforward approach to ensure the regioselective formation of the 6-phenyl isomer is to begin the synthesis with 4-aminobiphenyl. researchgate.net Since the benzothiazole ring is formed by annulation onto the benzene (B151609) ring of the aniline precursor, the phenyl substituent at the 4-position of the aniline directly translates to the 6-position of the resulting benzothiazole. This strategy preempts the formation of isomeric products that could arise from the cyclization of an unsymmetrically substituted thiobenzanilide. researchgate.net While methods like the Jacobson cyclization can sometimes produce mixtures of regioisomers, starting with a pre-functionalized aniline provides a reliable and regioselective route to the desired 6-substituted product. researchgate.net
Scale-Up Considerations for Preparative Synthesis in Research
Transitioning the synthesis of this compound and its analogs from small-scale laboratory batches to larger, preparative quantities for extensive research necessitates careful consideration of several factors to maintain efficiency, yield, and purity. Key aspects for successful scale-up include the selection of an appropriate synthetic methodology, optimization of reaction conditions, and practical considerations regarding reagent handling and product isolation.
Several synthetic strategies for 2-substituted benzothiazoles have been identified as amenable to gram-scale synthesis, offering practical routes for producing larger quantities. One such efficient method involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. This approach is noted for its impressive yields and suitability for producing significant amounts of the desired product. mdpi.com Another viable option for large-scale production is a convenient method that offers short reaction times and easy isolation of products, which are critical advantages when dealing with larger volumes. organic-chemistry.org
Furthermore, reaction conditions must be meticulously managed. While microwave-assisted syntheses can be rapid and high-yielding on a small scale, their translation to larger vessels can be challenging. nih.gov Protocols that utilize conventional heating at moderate temperatures are often more straightforward to scale. For example, the reaction of 2-aminobenzenethiols with nitriles can be conducted at 70°C, a temperature that is readily achievable and controllable in standard laboratory reactors. mdpi.com The choice of solvent is also critical; using green solvents or solvent-free conditions where possible can simplify purification and reduce the environmental impact of the synthesis. mdpi.comnih.gov
Product isolation and purification are often bottlenecks in preparative synthesis. Methods that yield clean products with simple filtration and washing steps are highly desirable over those requiring laborious column chromatography, especially when handling multi-gram quantities. mdpi.comnih.gov
Below are tables detailing research findings for synthetic methodologies with reported suitability for scale-up, which could be adapted for the preparation of this compound and its congeners.
Table 1: Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles
This table outlines the results from a copper-catalyzed reaction suitable for gram-scale synthesis. mdpi.com
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 2-Aminobenzenethiol, Benzonitriles | Cu(OAc)₂ | EtOH | 70 | 6 | 75-97 | Applicable to a wide range of nitriles. |
| 2-Aminobenzenethiol, Aliphatic nitriles | Cu(OAc)₂ | EtOH | 70 | 6 | 75-97 | Demonstrates broad substrate scope. |
Table 2: Heterogeneous Catalysis for Benzothiazole Synthesis
This table presents data for a one-pot synthesis using a recyclable heterogeneous catalyst, highlighting its efficiency for preparative scale. nih.gov
| Starting Materials | Catalyst | Conditions | Yield (%) | Catalyst Reusability | Notes |
| 2-Aminothiophenol, Acid chlorides | KF·Al₂O₃ | Mild, Solvent-free | High | Up to 10 cycles | Simple filtration for product isolation. |
| 2-Aminothiophenol, Anhydrides | KF·Al₂O₃ | Mild, Solvent-free | High | Up to 10 cycles | No by-products detected. |
Chemical Transformations and Reactivity Profiling of 2 Chloro 6 Phenylbenzothiazole
Nucleophilic Substitution Reactions at the C-2 Position
The chlorine atom at the C-2 position of the benzothiazole (B30560) ring is notably labile and highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of 2-Chloro-6-phenylbenzothiazole, enabling the introduction of a wide array of functional groups.
Amination and Alkylation Reactions
The C-2 chlorine atom can be readily displaced by various nitrogen nucleophiles, including primary and secondary amines, to yield 2-amino-6-phenylbenzothiazole derivatives. These reactions are fundamental for the synthesis of compounds with potential biological activities. For instance, the reaction of 2-chloro-6-nitrobenzothiazole (B1294357) with appropriate amines leads to the formation of valuable heterocyclic compounds, highlighting the susceptibility of the C-2 position to amination. baranlab.org While direct studies on this compound are not extensively detailed in the provided search results, the general reactivity pattern of 2-chlorobenzothiazoles strongly supports this transformation.
Furthermore, N-alkylation of the resulting 2-amino-6-phenylbenzothiazole can be achieved. For example, substituted 2-amino benzothiazoles have been successfully N-alkylated using 1,4-bis(bromomethyl)benzene (B118104) in the presence of a mixed oxide catalyst at room temperature. saspublishers.com This two-step sequence of amination followed by alkylation provides a versatile route to a diverse range of N-functionalized 2-amino-6-phenylbenzothiazole derivatives.
Table 1: Examples of Amination and Alkylation Reactions on Benzothiazole Scaffolds
| Reactant | Reagent | Product | Reference |
| 2-Chloro-6-nitrobenzothiazole | Various amines | 2-Amino-6-nitrobenzothiazole derivatives | baranlab.org |
| Substituted 2-aminobenzothiazoles | 1,4-bis(bromomethyl)benzene | N-alkylated 2-aminobenzothiazoles | saspublishers.com |
Thiolation and Alkoxylation Reactions
Analogous to amination, the C-2 chlorine can be displaced by sulfur and oxygen nucleophiles. Reactions with thiols lead to the formation of 2-thioether-6-phenylbenzothiazole derivatives. Similarly, alkoxides can react to produce 2-alkoxy-6-phenylbenzothiazole compounds. The high reactivity of the C-2 position towards such nucleophiles is a well-established characteristic of 2-chlorobenzothiazole (B146242) derivatives. baranlab.org These reactions significantly expand the synthetic toolbox for modifying the 2-position of the 6-phenylbenzothiazole core.
Palladium-Catalyzed Cross-Coupling Reactions at C-2 (e.g., Suzuki-Miyaura)
The C-2 position of this compound is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl substituents at the C-2 position. While direct examples for this compound are not provided in the search results, a study on the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids and esters demonstrates the feasibility of such transformations on the benzothiazole scaffold. nih.gov In this study, new 2-amino-6-arylbenzothiazoles were synthesized in moderate to excellent yields, highlighting the utility of this methodology for the derivatization of the benzothiazole core. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. nih.govrsc.org
Table 2: Suzuki-Miyaura Coupling of a Substituted Benzothiazole
| Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
| 2-amino-6-bromobenzothiazole | Tolyl boronic acids | Pd(0)/K₃PO₄ | 6-tolybenzo-[d]thiazole-2-amine | Moderate | nih.gov |
| 2-amino-6-bromobenzothiazole | 4-methoxyphenyl boronic acid | Pd(0) | 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 64% | nih.gov |
Electrophilic Aromatic Substitution on the Phenyl and Benzothiazole Rings
Electrophilic aromatic substitution (EAS) reactions can occur on both the pendant phenyl ring and the benzothiazole nucleus of this compound. The regioselectivity of these reactions is governed by the electronic nature of the substituents on each ring.
On the pendant phenyl ring, the benzothiazole moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions. The extent of this influence depends on the specific electrophile and reaction conditions.
On the benzothiazole ring system, the phenyl group at C-6 is an activating group and directs electrophiles to the ortho and para positions relative to itself (i.e., C-5 and C-7). Nitration of 2-arylbenzothiazole derivatives has been shown to occur on the benzothiazole ring, with the position of nitration being influenced by the nature of the substituent on the 2-phenyl ring. fao.org For instance, a ruthenium-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been reported, showcasing the possibility of functionalizing the benzothiazole core through electrophilic substitution. fao.org Halogenation of the benzothiazole ring is also a known transformation. For example, 2-(4-nitrophenyl)benzo[d]thiazol-6-ol has been brominated to furnish the corresponding 5-bromo derivative. organic-chemistry.org
Metalation and Subsequent Functionalization Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org In the context of this compound, the nitrogen atom of the thiazole (B1198619) ring could potentially act as a DMG, directing metalation to the C-7 position of the benzothiazole ring. Similarly, if the pendant phenyl ring contains a suitable DMG, selective functionalization at the ortho position of that ring can be achieved.
While specific examples of DoM on this compound are not available in the provided search results, the principles of DoM are well-established and offer a potential avenue for the controlled introduction of substituents onto the aromatic frameworks of this molecule. baranlab.orgorganic-chemistry.orgunblog.fr The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Redox Chemistry of the Benzothiazole Core
The benzothiazole core is redox-active and can undergo both oxidation and reduction reactions. The specific redox behavior of this compound will be influenced by the substituents on the ring system.
Kinetic studies on the oxidation of 2-phenyl-benzothiazole and its derivatives (2-(4-methoxyphenyl)benzothiazole and 2-(4-nitrophenyl)-benzothiazole) by chloramine-T in an acidic medium have been reported. researchgate.net The relative reactivity of these compounds followed the order: OMeBzlH > BzlH > NO2BzlH, indicating that electron-donating groups on the 2-phenyl ring facilitate oxidation, while electron-withdrawing groups have the opposite effect. researchgate.net This suggests that the phenyl group at the 6-position of this compound will influence its oxidation potential.
The benzothiazole ring can also be susceptible to oxidative ring-opening under certain conditions. For example, benzothiazole derivatives have been shown to undergo oxidative ring-opening to yield acylamidobenzene sulfonate esters in the presence of magnesium monoperoxyphthalate hexahydrate (MMPP) and alcohol solvents. diva-portal.org
Furthermore, theoretical studies on benzothiazole derivatives have been conducted to understand their electronic properties, including HOMO/LUMO energies, which are relevant to their redox behavior. The substitution of electron-donating or electron-withdrawing groups has been shown to tune these energy levels. mdpi.com The electrochemical behavior of benzothiazole derivatives has also been investigated in the context of their potential as corrosion inhibitors, where their adsorption and interaction with metal surfaces are related to their electronic structure. rsc.orgrsc.org
Derivatization Strategies and Analogue Design Centered on 2 Chloro 6 Phenylbenzothiazole
Design Principles for Novel 2-Chloro-6-phenylbenzothiazole Analogues
The design of new analogues based on the this compound scaffold is a strategic process aimed at enhancing desired properties while minimizing potential liabilities. Key principles involve modulating electronic effects, steric properties, and hydrogen bonding potential through targeted modifications. The benzothiazole (B30560) ring system is a well-established "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities. researchgate.netmdpi.com
The primary points of modification on the this compound structure are the 2-chloro substituent, the 6-phenyl group, and the benzothiazole core itself.
Modification of the 2-Chloro Group: The chlorine atom at the 2-position is a reactive site suitable for nucleophilic substitution, allowing the introduction of a wide variety of functional groups. This position is known to be highly active on the benzothiazole scaffold. researchgate.net Replacing the chloro group with different substituents can significantly alter the molecule's electronic nature, lipophilicity, and ability to interact with biological targets.
Substitution on the Benzothiazole Core: Positions 4, 5, and 7 of the benzothiazole ring are also amenable to substitution. Adding substituents to these positions can influence the molecule's conformation and physicochemical properties. The introduction of fluorine, for example, is a common strategy in drug design to enhance metabolic stability and binding affinity. amazonaws.com
The overarching goal is to systematically explore the chemical space around the core scaffold to build a comprehensive understanding of the structure-activity relationships that govern its biological effects.
Synthetic Access to Substituted Phenyl Analogues
The synthesis of 2-substituted benzothiazoles is well-documented, with the most common and versatile method being the condensation reaction of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. mdpi.comnih.gov To generate analogues of this compound with substitutions on the pendant phenyl ring, a key synthetic intermediate is a substituted 2-(phenyl)benzothiazole.
A general synthetic approach involves the condensation of 2-aminothiophenol with a substituted benzaldehyde (B42025), often facilitated by a catalyst or oxidizing agent. researchgate.netmdpi.com For example, reacting 2-aminothiophenol with various substituted aromatic aldehydes can yield a library of 2-arylbenzothiazole derivatives. mdpi.comnih.gov
A plausible synthetic route to generate analogues with varied substituents on the 6-phenyl ring would start from a suitably substituted aniline (B41778). The core 2-amino-6-phenylbenzothiazole could be synthesized first, followed by chlorination at the 2-position. Alternatively, modifications to the phenyl ring could be performed after the construction of the main scaffold, although this may be limited by functional group compatibility.
Below is a representative table outlining potential synthetic strategies for accessing analogues with substitutions on the phenyl ring, based on common benzothiazole synthesis methods.
| Target Analogue Type | Precursor 1 | Precursor 2 | General Reaction Condition |
| 2-Chloro-6-(4-methoxyphenyl)benzothiazole | 2-Amino-4-phenylthiophenol | Chloroacetyl chloride | Microwave-assisted cyclization |
| 2-Chloro-6-(4-nitrophenyl)benzothiazole | 2-Amino-4-(4-nitrophenyl)thiophenol | Chloroacetyl chloride | Cyclocondensation |
| 2-Chloro-6-(4-chlorophenyl)benzothiazole | 2-Amino-4-(4-chlorophenyl)thiophenol | Chloroacetyl chloride | Cyclocondensation |
This table is illustrative of general synthetic strategies in benzothiazole chemistry.
Modification of the Benzothiazole Ring System
Altering the substitution pattern on the benzothiazole ring itself is a critical strategy for fine-tuning molecular properties. The synthesis of these analogues typically begins with an appropriately substituted aniline precursor. For instance, to create a 7-chloro-6-phenyl-2-aminobenzothiazole, one would start with a 3-chloro-4-phenylaniline, which can then be converted to the corresponding 2-aminobenzothiazole (B30445) derivative through reaction with a thiocyanate (B1210189) salt and bromine. semanticscholar.orgamazonaws.comnih.gov
Subsequent chemical transformations can then be performed. The 2-amino group can be diazotized and replaced with a chlorine atom (Sandmeyer reaction) to yield the target 2-chloro derivative. This modular approach allows for the introduction of a wide array of substituents around the benzothiazole core.
Common modifications include the introduction of halogens (F, Cl, Br), nitro groups, or alkyl groups at positions 4, 5, or 7. These substitutions can have profound effects on the molecule's biological activity. For example, in some series of benzothiazole-containing compounds, the presence of electron-withdrawing groups on the benzothiazole ring was found to be crucial for activity. semanticscholar.org
Scaffold Hopping and Isosteric Replacements in Research
Scaffold hopping and isosteric replacement are powerful strategies in modern drug design used to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.netnih.gov These approaches involve replacing the core molecular framework (scaffold) or specific functional groups (isosteres) with alternatives that are structurally different but possess similar steric and electronic characteristics. researchgate.netnih.gov
For the this compound scaffold, several isosteric and scaffold hopping replacements could be envisioned to explore new chemical space and intellectual property.
Isosteric Replacements:
2-Chloro Group: The chlorine atom could be replaced by other classical or non-classical isosteres.
6-Phenyl Group: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and potential hydrogen bonding interactions.
Benzothiazole Core: The entire benzothiazole scaffold can be replaced with other bicyclic heteroaromatic systems that can orient the key substituents in a similar three-dimensional arrangement.
The following table details potential isosteric replacements for different parts of the this compound molecule.
| Original Group/Scaffold | Potential Isosteric Replacements | Rationale |
| 2-Chloro | -F, -Br, -CN, -CF₃ | Modulate electronics and lipophilicity. u-strasbg.fr |
| 6-Phenyl | Pyridyl, Thienyl, Furanyl, Naphthyl | Introduce heteroatoms for new interactions, alter steric bulk. |
| Benzothiazole Scaffold | Benzoxazole, Benzimidazole, Indole, Quinoline | Maintain bicyclic structure while changing heteroatom composition and hydrogen bonding capacity. researchgate.netresearchgate.net |
These replacements can lead to compounds with improved pharmacokinetic profiles, reduced off-target effects, or novel intellectual property positions. researchgate.netresearchgate.net
Combinatorial Synthesis and Library Generation for Research
Combinatorial chemistry provides a high-throughput method for rapidly generating large libraries of structurally related compounds for screening. nih.gov The robust and versatile synthetic routes available for benzothiazoles make the this compound scaffold an excellent candidate for library generation.
A combinatorial approach would typically involve a multi-component reaction or a parallel synthesis setup. For example, a library of analogues could be generated by reacting a set of diverse 2-aminothiophenol precursors with a set of diverse acyl chlorides. nih.gov
An example of a combinatorial library design is outlined below:
Scaffold A (Aminothiophenols): A collection of 2-aminothiophenols with varying substituents at the 4, 5, 6, and 7 positions. This could include the key intermediate, 2-amino-6-phenylthiophenol.
Building Block B (Acid Chlorides): A diverse set of acid chlorides or other carbonyl compounds. To generate analogues of the parent compound, chloroacetyl chloride or a related chlorinated reactant would be used.
By reacting each member of Scaffold A with each member of Building Block B in a parallel fashion, a large and diverse library of benzothiazole derivatives can be synthesized efficiently. This allows for a broad exploration of the structure-activity relationship around the core scaffold, accelerating the discovery of compounds with optimized properties.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Electronic Structure
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-6-phenylbenzothiazole in solution. Both ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide detailed information about the chemical environment of each nucleus, enabling unambiguous assignment and insights into the molecule's conformational preferences.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzothiazole (B30560) and phenyl ring systems. The protons of the 6-phenyl substituent will appear as a complex multiplet system, while the three remaining protons on the benzothiazole core will exhibit characteristic splitting patterns. The electron-withdrawing nature of the chlorine atom at the 2-position and the sulfur and nitrogen heteroatoms significantly influences the chemical shifts of adjacent carbons and protons.
2D NMR experiments are crucial for definitive assignments. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the individual aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenyl ring and the C6 position of the benzothiazole core.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H4 | 7.9 - 8.1 |
| H5 | 7.3 - 7.5 |
| H7 | 7.8 - 8.0 |
| Phenyl H (ortho) | 7.6 - 7.8 |
| Phenyl H (meta, para) | 7.3 - 7.6 |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 165 - 170 |
| C4 | 125 - 128 |
| C5 | 122 - 125 |
| C6 | 140 - 145 |
| C7 | 120 - 123 |
| C3a (bridgehead) | 152 - 155 |
| C7a (bridgehead) | 133 - 136 |
| Phenyl C (ipso) | 138 - 141 |
| Phenyl C (ortho, meta, para) | 127 - 130 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive, atomic-resolution picture of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-phenylbenzothiazole (B1203474), allows for robust predictions. nih.gov
The analysis would precisely determine all bond lengths, bond angles, and the crucial dihedral angle between the planes of the benzothiazole system and the 6-phenyl substituent. This angle is a key conformational parameter, influenced by steric hindrance and crystal packing forces. The benzothiazole ring system itself is expected to be largely planar.
| Hypothetical Crystallographic Data | |
| Parameter | Predicted Value / System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Unit Cell Dimensions (a, b, c) | ~ 8-15 Å |
| Dihedral Angle (Phenyl-Benzothiazole) | 20 - 40° |
| Dominant Intermolecular Interactions | π-π stacking, C-H···N contacts |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify functional groups and probe the nature of chemical bonds within the molecule. The spectra are complementary and provide a unique fingerprint for this compound.
The FT-IR spectrum is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is a prominent feature, expected in the 1600-1650 cm⁻¹ region. researchgate.net The region from 1400 to 1600 cm⁻¹ will contain a series of sharp bands corresponding to aromatic C=C ring stretching modes. The C-Cl stretch would likely be found in the lower frequency region of 800-600 cm⁻¹.
The FT-Raman spectrum would complement the FT-IR data. Aromatic ring breathing vibrations and the C-S stretching modes, which are often weak in IR spectra, typically show strong signals in the Raman spectrum. Analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed spectral features. researchgate.netnih.gov
| Characteristic Vibrational Frequencies | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 750 - 900 |
| C-Cl Stretch | 600 - 800 |
UV-Vis and Fluorescence Spectroscopy for Electronic Transition Studies and Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of this compound. The extended π-conjugated system, encompassing both the benzothiazole and phenyl rings, is expected to give rise to strong absorptions in the UV region.
The UV-Vis spectrum will likely display intense absorption bands corresponding to π → π* transitions. The exact position of the absorption maximum (λ_max) is sensitive to the solvent polarity and the electronic nature of the substituents. The presence of the electron-withdrawing chlorine atom and the extended conjugation from the phenyl group will modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption wavelength.
Many benzothiazole derivatives are known to be fluorescent. niscpr.res.in Upon excitation at an appropriate wavelength (typically near its λ_max), this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process, providing insight into the fate of the excited state.
| Predicted Photophysical Properties (in Methanol) | |
| Parameter | Predicted Value |
| Absorption Maximum (λ_max) | 320 - 350 nm |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 380 - 450 nm |
| Predominant Electronic Transition | π → π* |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. The exact mass of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) of this compound can be measured with high accuracy (typically < 5 ppm error), which serves to verify its chemical formula, C₁₃H₈ClNS.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide critical structural information. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve:
Loss of a chlorine radical (Cl•): Leading to a fragment ion at [M-35]⁺.
Loss of the phenyl group: Cleavage of the C-C bond connecting the phenyl ring to the benzothiazole core.
Fragmentation of the benzothiazole ring: Characteristic losses of small molecules like HCN or CS.
Analyzing the exact masses of these fragment ions allows for the unambiguous determination of their elemental compositions, enabling the proposal of a detailed and reliable fragmentation pathway. mdpi.com
| Predicted HRMS Fragmentation Data | |
| m/z (Proposed Fragment) | Formula of Fragment |
| 245.0115 | [C₁₃H₈ClNS]⁺ (Molecular Ion) |
| 210.0321 | [C₁₃H₈NS]⁺ |
| 168.0423 | [C₇H₄ClS]⁺ |
| 134.0396 | [C₇H₄NS]⁺ |
| 77.0391 | [C₆H₅]⁺ |
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Phenylbenzothiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity. mdpi.comnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com
In benzothiazole (B30560) derivatives, the distribution of HOMO and LUMO is typically spread across the fused ring system. researchgate.net The presence of substituents, such as the chloro and phenyl groups in 2-Chloro-6-phenylbenzothiazole, significantly influences the energies of these orbitals. rsc.orgrsc.org For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. This tuning of orbital energies affects the molecule's reactivity and its potential for charge transfer within the structure. researchgate.netmdpi.com Studies on related substituted benzothiazoles show that modifications to the phenyl ring or the benzothiazole core can systematically alter the HOMO-LUMO gap, thereby modulating the molecule's electronic and optical properties. mdpi.comresearchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Phenylbenzothiazole (B1203474) | -6.21 | -1.55 | 4.66 |
| 2-(4-aminophenyl)benzothiazole | -5.65 | -1.42 | 4.23 |
| 6-Chlorobenzothiazole Derivative | -6.54 | -2.18 | 4.36 |
| This compound (Predicted Trend) | Lowered EHOMO/ELUMO | Lowered EHOMO/ELUMO | ~4.4-4.7 |
Note: Data is illustrative and based on typical values for related structures. Actual values for this compound require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and predict its reactive sites. mdpi.com The MEP map illustrates regions of varying electrostatic potential on the molecular surface. scirp.org Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. mdpi.com
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the thiazole (B1198619) ring and, to a lesser extent, the sulfur atom, due to the presence of lone pairs of electrons. scirp.orgresearchgate.net These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms on the aromatic rings and areas near the electron-withdrawing chlorine atom would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction. mdpi.com MEP analysis is crucial for understanding intermolecular interactions and predicting how the molecule will orient itself when approaching other reactants or a biological receptor. scirp.org
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov For molecules like this compound, theoretical calculations can help assign specific peaks in the experimental spectrum to individual protons and carbon atoms, which can be particularly useful for complex aromatic systems. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.zaresearchgate.net These calculations can explain the observed absorption bands as transitions between molecular orbitals, such as π→π* transitions, which are common in conjugated systems like benzothiazoles. researchgate.net Studies on related chlorobenzothiazoles have shown a good correlation between TD-DFT predictions and experimental spectra. researchgate.net
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| H-4 | 8.24 | 8.19 |
| H-5 | 7.52 | 7.48 |
| H-7 | 7.96 | 7.91 |
| Phenyl H (ortho) | 7.92 | 7.88 |
| Phenyl H (meta/para) | 6.93 | 6.90 |
Note: Data adapted from a similar structure mdpi.com to illustrate typical accuracy.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which has a degree of conformational flexibility due to the rotation around the bond connecting the phenyl and benzothiazole rings, MD simulations can sample different low-energy conformations. This is crucial for understanding its behavior in solution or within a binding pocket.
In the context of drug design, MD simulations are invaluable for investigating the stability and dynamics of a ligand-target complex. nih.govbiointerfaceresearch.com After docking this compound into the active site of a protein, an MD simulation can reveal how the complex evolves over time (e.g., over nanoseconds). nih.govnih.gov Key metrics such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex. A stable RMSD suggests a persistent binding mode. Furthermore, these simulations can elucidate specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that contribute to binding affinity. cnr.it
Reaction Mechanism Elucidation via Transition State Theory
Understanding the pathway of a chemical reaction is fundamental to controlling its outcome. Computational chemistry, specifically using principles from Transition State Theory (TST), allows for the detailed elucidation of reaction mechanisms. youtube.com This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants and products. nih.gov The energy of this transition state determines the activation energy barrier of the reaction, which is directly related to the reaction rate. youtube.com
For this compound, TST calculations could be applied to study various potential reactions. A key example is the nucleophilic aromatic substitution at the C2 position, where the chlorine atom acts as a leaving group. nih.gov By mapping the potential energy surface, researchers can calculate the activation barrier for the approach of a nucleophile and the subsequent departure of the chloride ion. nih.gov Similarly, reactions involving the phenyl or benzothiazole rings, such as electrophilic substitution or oxidation, can be modeled to determine the most favorable reaction pathways and predict the resulting products. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (independent variables) to their observed activity (dependent variable). acs.org
To build a QSAR model for a series of benzothiazole derivatives including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological Descriptors: Indices that describe molecular connectivity and branching.
Once calculated, these descriptors are used to build a regression model (e.g., Multiple Linear Regression) that can predict the activity of new, unsynthesized compounds. researchgate.netsemanticscholar.org Such models are critical in medicinal chemistry for prioritizing which derivatives to synthesize and test, thereby accelerating the drug discovery process. mdpi.comacs.org
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment | Reactivity, Polarity |
| Steric | Molecular Weight, Molar Volume | Size and Shape |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Membrane Permeability, Solubility |
| Topological | Wiener Index, Kier & Hall Indices | Molecular Connectivity and Shape |
In Silico Ligand-Target Interaction Prediction (e.g., Molecular Docking with Biological Macromolecules)
In silico methods, particularly molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a specific biological macromolecule (target), typically a protein or nucleic acid. While direct molecular docking studies specifically investigating this compound are not extensively available in publicly accessible research, the broader class of benzothiazole derivatives has been the subject of numerous computational investigations. These studies provide a framework for understanding how this compound might be analyzed and what potential interactions could be anticipated.
Molecular docking simulations for benzothiazole derivatives are often employed to elucidate their mechanism of action and to guide the design of new compounds with enhanced biological activity. For instance, various benzothiazole-containing compounds have been docked against a range of biological targets to explore their potential as therapeutic agents.
General Methodological Approach for Docking Benzothiazole Derivatives:
The process of molecular docking for a compound like this compound would typically involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Target Macromolecule: A biologically relevant protein target would be chosen based on the therapeutic area of interest (e.g., oncology, infectious diseases). The 3D crystal structure of the target is often obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, removing water molecules, and defining the binding site or active site.
Docking Simulation: A docking algorithm is used to systematically place the ligand in the binding site of the protein in various orientations and conformations. The interactions between the ligand and the protein are then scored based on a scoring function that estimates the binding affinity.
Analysis of Results: The results are analyzed to identify the most favorable binding poses, the predicted binding energy, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the target protein.
Predicted Interactions for Benzothiazole Scaffolds:
Based on studies of similar benzothiazole derivatives, it can be hypothesized that the benzothiazole core of this compound would likely engage in hydrophobic and aromatic interactions within a protein's binding pocket. The nitrogen and sulfur atoms of the benzothiazole ring can potentially form hydrogen bonds or other polar interactions. The phenyl and chloro substituents would further influence the binding affinity and selectivity through additional hydrophobic, halogen bond, or other interactions.
While specific data for this compound is not available, the following table illustrates the type of data that is typically generated from molecular docking studies of other benzothiazole derivatives against various biological targets.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction | Reference |
| p56lck | 1QPC | Not Specified | Not Specified | Hydrogen bonding, Hydrophobic | |
| SARS-CoV-2 Mpro | 6LU7 | Not Specified | THR199, LEU287, ASP289 | Hydrogen bonds, Ionic interactions | |
| Human ACE2 Receptor | 6M18 | Not Specified | TRP478, PRO492, MET640, VAL672, LEU675 | Hydrophobic interactions | |
| E. coli dihydroorotase | Not Specified | Not Specified | Not Specified | Not Specified |
It is important to reiterate that the above table is illustrative of the types of findings for the broader benzothiazole class and does not represent actual data for this compound. Future computational studies are required to specifically elucidate the ligand-target interactions of this particular compound.
Exploration of Biological Activities and Molecular Mechanisms of 2 Chloro 6 Phenylbenzothiazole and Its Derivatives in Vitro & Mechanistic Focus
Investigation of Enzyme Inhibition Mechanisms
The ability of 2-phenylbenzothiazole (B1203474) derivatives to selectively inhibit enzymes is a cornerstone of their therapeutic potential. These compounds have been shown to target various enzyme families, including kinases, proteases, and others involved in critical cellular processes.
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many diseases, including cancer. Benzothiazole (B30560) derivatives have emerged as a versatile scaffold for the design of potent kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified 2-phenylbenzothiazole derivatives as inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.
A series of novel benzothiazole-based compounds were developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and EGFR. nih.gov Within this series, ethyl ester derivatives demonstrated superior EGFR inhibitory activity compared to the reference drug erlotinib, with IC₅₀ values ranging from 0.11 to 0.16 µM. nih.gov
Another study focusing on new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives found significant antitumor activity in cell lines where EGFR is overexpressed, such as non-small cell lung cancer (NCI-H522) and breast cancer (MDA-MB-231/ATCC). cornell.edu
Research on breast cancer cell lines revealed that specific 2-substituted benzothiazole derivatives could decrease the protein levels of EGFR, contributing to their anticancer effects by modulating downstream signaling pathways. nih.gov
However, not all derivatives show high potency. A study on polyhydroxylated 2-phenylbenzothiazoles found them to be only marginally inhibitory against the EGF receptor-associated protein tyrosine kinase from A431 cell membrane preparations. nih.gov
Other Kinase Targets (RIPK3, VEGFR-2): The kinase inhibitory profile of the benzothiazole scaffold extends beyond EGFR.
Receptor-Interacting Protein Kinase 3 (RIPK3): A chlorinated benzothiazole carboxamide derivative, XY-1-127, was identified as a specific inhibitor of RIPK3, a key regulator of necroptosis. This compound targeted RIPK3 with a dissociation constant (Kd) of 420 nM, while showing much lower affinity for the related kinase RIPK1 (Kd = 4300 nM), demonstrating target specificity. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Benzothiazole hybrids have been designed as potent VEGFR-2 inhibitors. One promising compound emerged as a highly effective inhibitor with an IC₅₀ value of 91 nM. tandfonline.com Another series of benzothiazole derivatives displayed VEGFR-2 inhibitory activity with IC₅₀ values between 0.15 and 0.19 µM, comparable to the standard drug sorafenib. nih.gov
While extensive research has been conducted on the inhibition of kinases like EGFR and VEGFR-2 by benzothiazole derivatives, specific studies targeting AMP-activated protein kinase (AMPK) with compounds directly related to 2-chloro-6-phenylbenzothiazole are not prominent in the available literature.
| Compound Class | Target Kinase | Inhibitory Activity | Reference |
|---|---|---|---|
| Benzothiazole-based ethyl esters | EGFR | IC₅₀ = 0.11 - 0.16 µM | nih.gov |
| Chlorinated benzothiazole carboxamide (XY-1-127) | RIPK3 | Kd = 420 nM | nih.gov |
| Benzothiazole hybrid | VEGFR-2 | IC₅₀ = 91 nM | tandfonline.com |
| Benzothiazole carboxylic acid/ester analogues | VEGFR-2 | IC₅₀ = 0.15 - 0.19 µM | nih.gov |
Protease Inhibition: Benzothiazoles have also been utilized as a core structure for developing protease inhibitors. A notable example involves targeting Type II Transmembrane Serine Proteases (TTSPs), such as matriptase, which are host cell enzymes required for the priming of influenza viruses. Peptidomimetic ketobenzothiazole inhibitors were optimized to block the replication of the H1N1 influenza virus in the Calu-3 human lung cell line, with some derivatives showing improvements from micromolar to nanomolar potency. nih.gov
Tyrosinase Inhibition: Derivatives of 2-arylbenzothiazole have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. Kinetic studies have shown that these compounds can act as competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. This inhibitory action translates to a reduction in melanin production in B16F10 murine melanoma cells.
Thymidine Phosphorylase (TP) Inhibition: Thymidine phosphorylase is an enzyme involved in nucleoside metabolism and is also an angiogenic factor. Its inhibition is a strategy for controlling tumor growth. researchgate.net While various chemical scaffolds, such as uracil and quinoxaline derivatives, have been developed as TP inhibitors, research specifically linking 2-phenylbenzothiazole derivatives to the inhibition of this enzyme is limited in the current scientific literature. researchgate.netnih.govnih.gov
Catalase and Antioxidant Activity: Catalase is a crucial antioxidant enzyme that breaks down hydrogen peroxide. While direct modulation of catalase by 2-phenylbenzothiazole has not been extensively documented, related derivatives have been noted for their antioxidant properties. One study evaluated a new benzothiazole derivative for its antioxidant activity in the context of acetaminophen-induced toxicity, a process known to alter the function of antioxidant enzymes like catalase. researchgate.net Other research has focused on synthesizing novel benzothiazole derivatives and evaluating their ability to scavenge free radicals, indicating an indirect relationship with the cellular oxidative stress response system that includes catalase. ijprajournal.com
Receptor and Ion Channel Modulation Studies at the Molecular Level
Beyond enzyme inhibition, benzothiazole derivatives can modulate the function of cellular receptors and ion channels through direct binding, which can be quantified and characterized at the molecular level.
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.
Aryl Hydrocarbon Receptor (AhR): A study investigated the interaction between 2-(4-aminophenyl) benzothiazole derivatives and the rat hepatic AhR, a ligand-dependent transcription factor. The research demonstrated a direct, high-affinity interaction, with compounds like 5F 203 exhibiting a Ki value of 2.8 nM. This binding was shown to be a prerequisite for the subsequent induction of target genes like CYP1A1. core.ac.uk
Benzodiazepine Receptors: Certain pyrimido[2,1-b]benzothiazole derivatives have been shown to interact with brain benzodiazepine receptors. The most potent compound in one study, 2-oxo-4-phenyl-2H-pyrimido[2,1-b]-benzothiazole, effectively inhibited the binding of the radioligand ³H-Ro 15-1788 to receptor preparations from various rat brain regions and to recombinant human GABA-A/benzodiazepine receptors. researchgate.net
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-(4-aminophenyl) benzothiazole (5F 203) | Aryl Hydrocarbon Receptor (AhR) | 2.8 nM | core.ac.uk |
| 2-oxo-4-phenyl-2H-pyrimido[2,1-b]-benzothiazole | Benzodiazepine Receptor | Potent inhibition of radioligand binding | researchgate.net |
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. wikipedia.org This mechanism offers a more nuanced approach to modulating biological targets compared to direct competitive inhibition. While research into allosteric modulation by 2-phenylbenzothiazole derivatives is an emerging area, related thiazole (B1198619) compounds have shown this capability. For instance, 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of the protein kinase CK2. These compounds bind to an allosteric pocket adjacent to the ATP binding site, leading to potent and selective inhibition of the kinase. nih.gov This finding suggests that the broader benzothiazole class may also possess the potential for allosteric modulation of various biological targets.
Cellular Pathway Perturbation Analysis in Research Cell Lines
The ultimate biological effect of a compound is determined by its ability to perturb cellular signaling pathways. Studies in various cancer cell lines have demonstrated that 2-phenylbenzothiazole derivatives can significantly disrupt key pathways that control cell proliferation, survival, and apoptosis.
PI3K/AKT Pathway: A novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervical cancer cells, with IC₅₀ values below 50 nM. Mechanistic studies revealed that PB11 induces apoptosis by suppressing the PI3K/AKT signaling pathway, as evidenced by the downregulation of PI3K and AKT protein levels. nih.gov Similarly, the 2-phenylimidazo[2,1-b]benzothiazole derivative Triflorcas was shown to alter the phosphorylation levels of the PI3K-Akt pathway in cancer cells. nih.govresearchgate.net
NF-κB/COX-2/iNOS Pathway: In hepatocellular carcinoma (HepG2) cells, benzothiazole derivatives bearing fluorine and nitro substituents were shown to exert anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition led to the suppression of downstream targets cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), ultimately promoting apoptosis. nih.gov
EGFR Downstream Pathways (JAK/STAT, ERK, mTOR): In breast cancer cells, 2-substituted benzothiazole derivatives not only reduced EGFR protein levels but also downregulated the expression of key genes in its downstream signaling cascades. This included components of the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, highlighting a multi-pronged disruption of pro-survival signaling. nih.gov
Cell Cycle Regulation: The derivative Triflorcas was found to interfere with proteins critical for cell cycle progression, including Retinoblastoma (Rb) and nucleophosmin/B23. This perturbation resulted in altered cell cycle progression and mitotic failure in cancer cells, showcasing a mechanism that extends beyond simple kinase inhibition. nih.govresearchgate.net
This body of evidence indicates that 2-phenylbenzothiazole derivatives act as potent modulators of oncogenic signaling networks. By simultaneously targeting multiple nodes within these interconnected pathways, these compounds can effectively induce apoptosis and inhibit the proliferation of cancer cells.
Cell Cycle Arrest Mechanisms
The antiproliferative effects of benzothiazole derivatives are often linked to their ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing and proliferating. Research indicates that these compounds can induce cell cycle arrest, although the specific phase can vary depending on the derivative and the cell line. For instance, some compounds have been shown to cause an accumulation of cells in the G2/M phase, which precedes mitosis frontiersin.org. This G2/M arrest is a common mechanism for anticancer agents, as it often results from the activation of DNA damage checkpoints.
In other studies, treatment with related heterocyclic compounds has led to cell cycle arrest in the late S and G2/M phases nih.gov. The arrest in the S phase suggests interference with DNA replication, while the G2/M arrest points to disruption of processes required for entry into mitosis. The induction of cell cycle arrest can be triggered by various upstream events, including the generation of reactive oxygen species (ROS) frontiersin.orgmdpi.com. For example, endosulfan, another compound studied for its cellular effects, was found to induce arrest in both S and G2/M phases in spermatogonial cells, linked to DNA damage from oxidative stress rsc.org. These findings suggest that benzothiazole derivatives may initiate a cascade of events beginning with cellular stress that culminates in the cessation of cell division.
Table 1: Research Findings on Cell Cycle Arrest by Benzothiazole Derivatives and Related Compounds
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Dichloromethane Fraction (Toddalia asiatica) | HT-29, HCT-116, SW480, LoVo (Colon Cancer) | Significant increase in cell population at the G2/M phase. | frontiersin.org |
| Chalcone Derivative 1C | A2780, A2780cis (Ovarian Cancer) | Significant G2/M arrest, prevented by NAC (an antioxidant). | mdpi.com |
| Hydroxychavicol | KB (Oral Carcinoma) | Cell cycle arrest at late S and G2/M phases. | nih.gov |
| Endosulfan | GC-1spg (Mouse Spermatogonial) | Induced arrest of both S and G2/M phases. | rsc.org |
Apoptosis Induction Mechanisms
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Antitumor agents typically trigger apoptosis through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways frontiersin.org. Research on a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, demonstrated its ability to induce apoptosis in colorectal cancer (CRC) cells specifically via the intrinsic mitochondrial pathway frontiersin.org.
This intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. The pro-apoptotic action of benzothiazole derivatives can involve decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins such as Bim ukrbiochemjournal.org. This shift in balance compromises the integrity of the mitochondrial membrane, leading to the release of cytochrome C into the cytoplasm frontiersin.org. Cytochrome C then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases like caspase-3 and caspase-7, which execute the final stages of apoptosis by degrading cellular components, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and DNA fragmentation frontiersin.orgukrbiochemjournal.org. Studies have confirmed the cleavage of caspase-3 and PARP1 in leukemia cells treated with 2-amino-5-benzylthiazole derivatives, providing direct evidence of this cascade's activation ukrbiochemjournal.org.
Modulation of Signal Transduction Pathways (e.g., AKT, ERK, ROS Production)
The biological activities of benzothiazole derivatives are intricately linked to their ability to modulate key intracellular signal transduction pathways that govern cell survival, proliferation, and stress responses. A significant mechanism involves the generation of reactive oxygen species (ROS) frontiersin.org. While basal levels of ROS act as second messengers, excessive ROS production induces oxidative stress, which can trigger cell death researchgate.netnih.gov. A novel benzothiazole derivative was shown to suppress colorectal tumor cells by increasing ROS generation, which in turn leads to a loss of mitochondrial transmembrane potential and subsequent apoptosis frontiersin.org.
The production of ROS is often an upstream event that influences major signaling cascades like the PI3K/AKT and MAPK/ERK pathways researchgate.netmdpi.com. The AKT pathway is a crucial promoter of cell survival, and its inhibition is a key target in cancer therapy. Studies have shown that ROS can inhibit the activation of Akt, thereby promoting apoptosis researchgate.net. Conversely, the MAPK/ERK pathway is often dysregulated in cancer, promoting proliferation and malignant transformation nih.govdovepress.com. The relationship is complex, as some studies show that ROS activation may be upstream of both the Erk and Akt pathways researchgate.net. For example, in some cell lines, inhibiting ERK activation can lead to a decrease in ROS levels, suggesting that the ERK pathway contributes to ROS production nih.gov. These findings highlight that benzothiazole derivatives can disrupt the delicate balance of these signaling networks, pushing cancer cells towards apoptosis and reduced proliferation.
Inhibition of Cell Proliferation and Migration in Research Cell Lines
Benzothiazole derivatives have demonstrated potent inhibitory effects on the proliferation and migration of cancer cells in various in vitro models. A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was observed to suppress the proliferation of colorectal tumor cells frontiersin.org. Similarly, a series of synthesized thiazole derivatives showed significant efficacy in inhibiting cell migration and invasion in metastatic cancer models researchgate.net. Compound 6b, a specific thiazole derivative, exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cells and also had a significant anti-migration effect in MCF-7 cells researchgate.net.
The inhibition of cell migration is crucial for preventing metastasis, the primary cause of cancer-related mortality. Studies on various thiazole derivatives revealed that a majority displayed moderate to potent anti-migration activity, with some compounds blocking cell migration by over 80% researchgate.net. This inhibition of proliferation and migration is the functional outcome of the molecular events described previously, such as cell cycle arrest and the modulation of signaling pathways like the Ras/MEK/ERK pathway, which is known to promote these cellular processes dovepress.com. The ability of these compounds to impede both the growth and the metastatic potential of cancer cells underscores their therapeutic promise.
Table 2: Summary of Proliferation and Migration Inhibition by Benzothiazole Derivatives
| Derivative Class / Compound | Cell Line(s) | Activity | Mechanism/Pathway Implicated | Reference(s) |
|---|---|---|---|---|
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | CT26 (Colorectal Cancer) | Suppressed cell proliferation and metastasis. | ROS–mitochondria-mediated apoptotic pathway. | frontiersin.org |
| Thiazole Derivatives (e.g., 3g, 5j, 5k) | Metastatic Cancer Cells | Potent inhibition of cell migration and invasion (>80% for some). | Not specified. | researchgate.net |
| Thiazole Derivative (6b) | MCF-7 (Breast), A549 (Lung) | Significant cytotoxicity and anti-migration effect. | Not specified. | researchgate.net |
| B7-H6 (Target of inhibition) | Jurkat, Raji (Non-Hodgkin Lymphoma) | Knockdown inhibited cell proliferation, migration, and invasion. | Ras/MEK/ERK pathway. | dovepress.com |
Antimicrobial Mechanism Elucidation in Vitro
Benzothiazole and its derivatives represent a class of heterocyclic compounds with a broad spectrum of antimicrobial activities. In vitro studies have focused on understanding the molecular mechanisms by which these compounds inhibit the growth of pathogenic bacteria and fungi.
Inhibition of Bacterial Growth Pathways
Derivatives of benzothiazole have shown significant antibacterial potential against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa nih.govsaspublishers.comsci-hub.st. One of the elucidated mechanisms of action is the inhibition of essential bacterial enzymes. For example, certain benzothiazole derivatives have been identified as inhibitors of uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) nih.gov. The MurB enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.
Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antibacterial activity. The presence of an electronegative chloro group on the benzothiazole moiety has been shown to increase antibacterial efficacy nih.gov. For instance, certain 2-amino-6-chlorobenzothiazole derivatives exhibited moderate to good antimicrobial activity saspublishers.com. The antibacterial effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), with some derivatives showing potency comparable to standard antibiotics like streptomycin and ciprofloxacin nih.gov.
Disruption of Fungal Growth and Metabolism
In addition to their antibacterial properties, benzothiazole derivatives have been investigated for their antifungal activity against various pathogenic fungal strains, such as Candida albicans and Aspergillus niger saspublishers.comsci-hub.stnih.gov. The mechanisms underlying their antifungal action are believed to involve the disruption of fungal cell membrane integrity, inhibition of essential metabolic pathways, or interference with fungal-specific enzymes.
Screening of newly synthesized compounds often reveals moderate to good inhibition of fungal growth sci-hub.st. For example, various 2-amino-6-chlorobenzothiazole derivatives were tested against Aspergillus flavus and Candida albicans, with some compounds showing activity equal to standard antifungal drugs against A. flavus saspublishers.com. The lipophilicity and electronic properties conferred by different substituents on the benzothiazole ring system play a crucial role in their ability to penetrate fungal cell walls and exert their toxic effects. The broad-spectrum nature of these compounds, active against both bacteria and fungi, makes them promising scaffolds for the development of new anti-infective agents advancechemjournal.com.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Determinants
The structure-activity relationship (SAR) of benzothiazole derivatives is a critical area of research for designing compounds with enhanced biological activities. For derivatives of this compound, the nature and position of substituents on both the benzothiazole core and the phenyl ring play a pivotal role in determining their molecular interactions and subsequent biological effects. While specific SAR studies on this compound are not extensively documented, a comprehensive analysis of related 2-aryl and 6-substituted benzothiazoles provides significant insights into the determinants of their molecular interactions.
The benzothiazole scaffold itself is a key pharmacophore, and substitutions at the C-2 and C-6 positions are known to significantly influence a variety of biological activities. The phenyl group at the 6-position and the chloro group at the 2-position are defining features of the parent compound. The chloro group, being a halogen, can modulate the electronic and lipophilic properties of the molecule. Its presence at the 2-position has been shown to enhance antifungal activity in some benzothiazole derivatives. In certain series of thiazole compounds, chloro substituents have been found to be crucial for antibacterial activity. For instance, in one study, a para-chlorophenyl group at the 6-position was selected for further SAR exploration due to its promising activity in cell-based assays nih.gov.
The 2-phenylbenzothiazole structure is a well-established scaffold for agents with cytotoxic properties against various cancer cell lines researchgate.netut.ac.ir. The substitution pattern on the 2-phenyl ring is a key determinant of anticancer activity. Modifications on this phenyl ring, such as the addition of methyl or methoxy groups, have been explored to vary the anticancer effects researchgate.net. Furthermore, the introduction of different substituents on the phenyl ring of 6-amino-2-phenylbenzothiazole derivatives, such as amino, dimethylamino, or fluoro groups, has been shown to result in cytostatic activities against several human cancer cell lines nih.gov.
The following table summarizes the influence of various substituents on the biological activity of benzothiazole derivatives, based on findings from related structures.
| Position of Substitution | Substituent | Observed Biological Activity |
| Position 2 | Phenyl and substituted phenyl groups | Anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties pharmacyjournal.in |
| Chloro group | Can enhance antifungal activity saspublishers.com | |
| Various amines | Modulates antiproliferative activities against breast cancer cell lines nih.gov | |
| Position 6 | Chloro group | Present in derivatives with anticonvulsant and anticancer activities nih.gov |
| para-Chlorophenyl group | Considered a suitable substituent for developing Hsp90 C-terminal-domain inhibitors nih.gov | |
| Amino group (in 2-phenylbenzothiazoles) | Leads to derivatives with cytostatic activities against malignant human cell lines nih.gov |
These findings collectively suggest that the 2-chloro and 6-phenyl substitutions on the benzothiazole core are significant for biological activity. The interplay between the electron-withdrawing nature of the chlorine atom at the 2-position and the steric and electronic contributions of the phenyl group at the 6-position likely dictates the specific molecular interactions with biological targets. Further studies focusing on the precise this compound scaffold are necessary to fully elucidate its specific SAR profile.
Advanced Cellular Imaging for Subcellular Localization and Target Engagement in Research
The application of advanced cellular imaging techniques is crucial for understanding the subcellular localization and target engagement of bioactive compounds. While specific studies detailing the use of this compound as an imaging agent are limited, the inherent photophysical properties of the 2-phenylbenzothiazole scaffold suggest its potential in this domain. Derivatives of 2-phenylbenzothiazole have been investigated as fluorescent probes and imaging agents for various biological targets.
The 2-phenylbenzothiazole core is a known chromophore, and many of its derivatives exhibit fluorescence researchgate.net. This intrinsic fluorescence is a key characteristic that can be exploited for developing probes for cellular imaging. For instance, certain 2-phenylbenzothiazole derivatives have been synthesized and evaluated as fluorescent sensors for metal ions, demonstrating their utility in tracking specific molecular species within a cellular environment nih.gov.
In the context of neurodegenerative diseases, 2-aryl substituted benzothiazoles have been studied as imaging agents for β-amyloid plaques, which are hallmarks of Alzheimer's disease nih.gov. Furthermore, derivatives of benzothiazole have been developed as potential molecular probes for imaging tau protein aggregates, another key pathological feature of Alzheimer's nih.gov. These applications highlight the versatility of the benzothiazole scaffold in designing probes for specific biomolecular targets within complex biological systems.
The cellular uptake of benzothiazole derivatives is another area of active research that informs their potential for imaging applications. Studies on 2-phenylbenzothiazole tagged with other chemical moieties have been conducted to evaluate their uptake in tumor cells nih.gov. Understanding the mechanisms and efficiency of cellular uptake is a prerequisite for designing effective intracellular imaging agents.
The potential for this compound and its derivatives in advanced cellular imaging can be summarized as follows:
| Feature of 2-Phenylbenzothiazole Scaffold | Potential Imaging Application | Rationale |
| Intrinsic Fluorescence | Development of fluorescent probes for live-cell imaging. | The 2-phenylbenzothiazole core acts as a fluorophore, which can be chemically modified to create sensors for specific ions or biomolecules researchgate.netnih.gov. |
| Target Specificity | Imaging agents for specific cellular components or pathological markers (e.g., amyloid plaques, tau tangles). | The benzothiazole scaffold can be functionalized to bind with high affinity to specific biological targets nih.govnih.gov. |
| Cellular Uptake | Probes for intracellular imaging and tracking. | Derivatives have been shown to be taken up by cells, which is essential for visualizing intracellular processes and targets nih.gov. |
Applications in Materials Science and Advanced Technologies Non Biological
Development of Chemo-Sensors and Biosensors (Mechanism of detection, not clinical application)
Further research dedicated specifically to "2-Chloro-6-phenylbenzothiazole" is required before a detailed article on its applications in these advanced materials can be written.
Role in Polymer Chemistry and Functional Materials
The unique molecular architecture of this compound, featuring a reactive chloro group and a rigid, aromatic 2-phenylbenzothiazole (B1203474) core, makes it a valuable building block in the synthesis of advanced functional polymers. The inherent photophysical properties of the 2-phenylbenzothiazole fragment, combined with the synthetic versatility offered by the 2-chloro position, allows for its incorporation into a variety of polymer structures designed for high-performance applications in materials science and organic electronics. mdpi.comnbinno.com
The chlorine atom at the 2-position is a key functional handle, acting as a labile site susceptible to nucleophilic substitution reactions. nbinno.com This reactivity is fundamental to polymerization processes, enabling the compound to be integrated into polymer backbones through reactions like cross-coupling, enabling the creation of conjugated polymers. nbinno.comacs.org The 6-phenyl substitution, meanwhile, can enhance the solubility, thermal stability, and morphological characteristics of the resulting polymers, which are critical factors for their processing and performance in devices.
Research into benzothiazole (B30560) derivatives has demonstrated their significant potential in creating materials for a range of advanced technologies. These compounds are recognized as important chromophores and are widely used as building blocks for materials in optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. mdpi.com
Detailed Research Findings
The incorporation of benzothiazole and its derivatives into polymer chains is a strategic approach to developing functional materials with tailored electronic and photophysical properties. The strong electron-withdrawing nature of the benzothiazole unit, when combined with electron-donating co-monomers, can lead to polymers with strong intramolecular charge transfer (ICT) characteristics. This is crucial for applications in organic electronics.
For instance, research on related benzothiadiazole-based polymer semiconductors has shown that the combination of highly electron-deficient units with electron-rich co-units results in polymers with low-lying Lowest Unoccupied Molecular Orbitals (LUMO) and high-lying Highest Occupied Molecular Orbitals (HOMO). nih.gov This leads to narrow bandgaps and broad absorption spectra, desirable properties for organic solar cells and thin-film transistors. nih.gov Polymers incorporating this compound are expected to leverage these principles to create materials with specific, tunable optoelectronic characteristics.
The table below summarizes the properties of representative functional polymers containing benzothiazole-type units, illustrating the impact of molecular design on their performance characteristics.
| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Primary Application |
|---|---|---|---|---|
| BTZI-TRTOR (P1) | -5.20 | -3.96 | 1.13 | Organic Thin-Film Transistors |
| BTZI-BTOR (P2) | -5.01 | -4.28 | 1.05 | Polymer Solar Cells |
| BTZI-BTzOR (P3) | -5.20 | -4.28 | 0.92 | Ambipolar Transport Materials |
| F8BT (Analogue) | -5.80 | -3.30 | 2.50 | Organic Light-Emitting Diodes |
Data derived from studies on 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) and fluorene-co-benzothiadiazole (F8BT) based polymers for illustrative purposes. nih.govresearchgate.net
Furthermore, the synthesis of photopolymerizable liquid crystalline materials incorporating heterocyclic rings like benzothiazole has been explored. researchgate.net This approach allows for the creation of ordered thin films with anisotropic properties, which can be beneficial for optimizing charge transport in electronic devices. The rigid structure of the 2-phenylbenzothiazole core is well-suited for inducing liquid crystalline phases in polymers.
The characterization of monomers and the resulting polymers is crucial for understanding their structure-property relationships. Spectroscopic techniques are vital in this regard. For example, the synthesis of acrylate (B77674) monomers containing a benzothiazole group has been detailed, with their structures confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
The table below presents typical NMR chemical shifts for a functionalized benzothiazole-containing monomer, which are indicative of the electronic environment of the core structure.
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 166.2 |
| C2 (Benzothiazole) | 165.7 |
| C7a (Benzothiazole) | 151.6 |
| C4 (Benzothiazole) | 136.5 |
| C6 (Benzothiazole) | 130.2 |
| C5 (Benzothiazole) | 127.8 |
| CH2-O | 62.6 |
| S-CH2 | 31.9 |
Data adapted from characterization of 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate. nih.gov
Analytical Method Development for Research and Characterization of 2 Chloro 6 Phenylbenzothiazole
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for the separation and quantification of 2-Chloro-6-phenylbenzothiazole from its synthetic precursors, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods for these purposes.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC (RP-HPLC) method is highly suitable for the purity assessment of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. UV detection is commonly employed for quantification, typically at a wavelength corresponding to the maximum absorbance of the benzothiazole (B30560) ring system. Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, and robustness. nih.govjneonatalsurg.comijpca.orgijprajournal.com
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~5.8 min (Analyte Dependent) |
This table presents a hypothetical but representative set of parameters based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide information on both its purity and structural characteristics through its mass fragmentation pattern. The sample is vaporized and separated on a capillary column (e.g., DB-5ms) before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a fingerprint for the compound. scispace.comnih.gov
Table 2: Predicted Major Mass Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| 245/247 | Molecular ion [M]+ (with 35Cl/37Cl isotopes) |
| 210 | [M-Cl]+ |
| 168 | [C8H5NS]+ |
| 134 | [C7H4N]+ |
| 77 | [C6H5]+ (Phenyl cation) |
This table is based on general fragmentation patterns of benzothiazoles and chlorinated aromatic compounds.
Electrochemical Methods for Redox Potential Determination and Detection
Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound. By applying a varying potential to an electrode immersed in a solution of the compound, the resulting current can be measured. This provides information about the oxidation and reduction potentials of the molecule. researchgate.net Such data are crucial for understanding its electronic properties and potential applications in areas like materials science or as a redox-active probe. The electrochemical behavior is influenced by the electron-withdrawing nature of the chlorine atom and the aromatic system of the benzothiazole and phenyl rings. semanticscholar.org
Table 3: Representative Electrochemical Data for a Phenyl-substituted Thiazole (B1198619) Derivative
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) tetrafluoroborate (B81430) in DMSO |
| Scan Rate | 100 mV/s |
| Oxidation Potential (Epa) | ~ +1.2 V |
| Reduction Potential (Epc) | ~ -1.8 V |
Data are illustrative and based on studies of structurally similar compounds. researchgate.net
Advanced Hyphenated Techniques for Complex Sample Analysis
For the analysis of this compound in complex matrices such as environmental samples or biological fluids, advanced hyphenated techniques are often necessary. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.com This technique allows for the detection and quantification of the target analyte at very low concentrations, even in the presence of a multitude of other components. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides a high degree of certainty in the identification and quantification of this compound and its potential isomers or metabolites. omicsonline.org
Table 5: Potential LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | m/z 246 (for 35Cl isotope) |
| Product Ion (Q3) | m/z 211 (corresponding to loss of Cl) |
| Collision Energy | Optimized for the specific transition |
| Dwell Time | 100 ms |
These parameters are predictive and would require experimental optimization.
Future Research Directions and Emerging Paradigms for 2 Chloro 6 Phenylbenzothiazole Research
Exploration of Unconventional Reactivity and Catalysis
The 2-chloro position on the benzothiazole (B30560) ring is known for its susceptibility to nucleophilic substitution, a feature that has been widely exploited in the synthesis of various derivatives. semanticscholar.org However, future research could delve into more unconventional reactivity patterns and catalytic applications.
Detailed Research Directions:
Transition-Metal Catalyzed Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard methods, future work could explore less common coupling partners and catalytic systems. For instance, the use of nickel, copper, or iron catalysts could offer more sustainable and cost-effective alternatives to palladium. Investigating C-H activation at the phenyl ring, directed by the benzothiazole nitrogen, could lead to novel annulation and functionalization strategies.
Photoredox Catalysis: The benzothiazole core is known to participate in photophysical processes. Harnessing this property, 2-Chloro-6-phenylbenzothiazole could be explored as a substrate or even a photocatalyst in visible-light-mediated reactions. This could enable novel, mild, and selective transformations that are not accessible through traditional thermal methods. organic-chemistry.org
Organocatalysis: The nitrogen atom in the benzothiazole ring can act as a Lewis base. This property could be exploited in the design of novel organocatalysts where the this compound scaffold provides a tunable steric and electronic environment.
Integration into Supramolecular Assemblies and Nanomaterials
The planar and aromatic nature of the 6-phenylbenzothiazole core makes it an excellent building block for the construction of ordered supramolecular structures and functional nanomaterials. researchgate.net
Emerging Paradigms:
Self-Assembled Monolayers (SAMs) on Surfaces: By modifying the phenyl group with appropriate anchoring moieties (e.g., thiols, silanes), this compound derivatives could be used to form highly ordered SAMs on gold or silicon surfaces. The orientation and packing of these molecules could be controlled by intermolecular π-π stacking and other non-covalent interactions, leading to surfaces with tunable electronic and optical properties.
Luminescent Materials and Sensors: Benzothiazole derivatives are often fluorescent. nih.govacs.org By judiciously modifying the phenyl group, it is possible to create materials with tailored emission wavelengths and quantum yields. These could find applications in organic light-emitting diodes (OLEDs), bio-imaging, and as fluorescent sensors for the detection of ions or small molecules. spectroscopyonline.comresearchgate.net
Liquid Crystals: The rigid, rod-like shape of the this compound backbone is conducive to the formation of liquid crystalline phases. The introduction of flexible alkyl chains at the phenyl ring could lead to the development of novel thermotropic liquid crystals with potential applications in display technologies.
Development of Next-Generation Computational Models and AI-Driven Discovery
Computational chemistry and artificial intelligence are revolutionizing the way chemical research is conducted. For a molecule like this compound, these tools can accelerate discovery and provide deep mechanistic insights. asianpubs.orgresearchgate.net
Future Research Focus:
Predictive Reactivity Models: Using density functional theory (DFT) and other quantum chemical methods, it is possible to model the reactivity of the 2-chloro position and predict the outcome of various reactions. asianpubs.orgresearchgate.net These models can help in optimizing reaction conditions and in the rational design of new synthetic routes.
AI for de Novo Design: Machine learning algorithms can be trained on existing databases of benzothiazole derivatives to design new molecules with desired properties. nih.govnih.govelsevier.comresearchgate.net For example, an AI model could be tasked with designing a this compound derivative with a specific absorption maximum or a high binding affinity for a particular biological target.
In Silico Screening for Biological Activity: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against a panel of biological targets, such as enzymes or receptors. mdpi.com This can help in identifying promising candidates for further experimental investigation.
Identification of Novel Molecular Targets and Pathways for Mechanistic Interrogation
The benzothiazole scaffold is a common feature in many biologically active compounds, including anticancer and antimicrobial agents. eurekaselect.comresearchgate.netnih.govnih.govresearchgate.netbenthamscience.com Identifying the specific molecular targets and understanding the mechanism of action of this compound derivatives is a crucial area for future research.
Key Research Areas:
High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological assays can help in identifying novel biological activities.
Target Identification and Validation: Once a biological activity is identified, techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pinpoint the specific molecular target.
Mechanistic Studies: A combination of biochemical, biophysical, and cell-based assays can be employed to elucidate the detailed mechanism by which a this compound derivative exerts its biological effect. This could involve studying its binding kinetics, its effect on enzyme activity, or its impact on cellular signaling pathways.
Expansion into New Areas of Sustainable Chemistry and Green Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis. nih.govmdpi.com Future research on this compound should focus on developing more environmentally friendly and sustainable synthetic methods. benthamdirect.comrsc.orgorgchemres.orgtandfonline.com
Opportunities for Green Chemistry:
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-6-phenylbenzothiazole, and what are the critical reaction parameters?
The synthesis typically involves cyclization of substituted aniline precursors with thiourea or sodium thiocyanate in the presence of bromine/glacial acetic acid. For example, 6-chloro-2-aminobenzothiazole derivatives are synthesized by reacting aniline derivatives with sodium thiocyanate and bromine, followed by purification via recrystallization from ethanol . Key parameters include reaction time (e.g., 16 hours for cyclization), solvent selection (ethanol or methanol), and stoichiometric control of bromine to avoid over-halogenation.
Q. How is the purity of this compound validated in experimental settings?
Purity is confirmed using thin-layer chromatography (TLC) with silica gel plates and solvent systems like ethyl acetate:methanol:water (10:1:1). Melting point determination and nuclear magnetic resonance (¹H-NMR) spectroscopy are standard for structural validation . For instance, TLC retention factor (Rf) values and sharp melting points (±2°C) are used to assess batch consistency .
Q. What spectroscopic techniques are employed to characterize this compound derivatives?
¹H-NMR is critical for verifying substituent positions on the benzothiazole core. For example, aromatic protons in 7-chloro-6-fluoro derivatives show distinct splitting patterns (e.g., doublets for fluorine-coupled protons) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups like C-Cl bonds (∼750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for microwave-assisted synthesis of this compound derivatives?
Microwave irradiation (e.g., 130°C for 45 minutes) enhances reaction efficiency by reducing time and improving regioselectivity. For example, coupling fluorenyl amine with 4-methoxy phenacyl bromide under microwave conditions achieved >80% yield, compared to 60–65% with conventional heating . Solvent choice (e.g., ethanol vs. DMF) and catalyst loading (e.g., 0.5 mol% Pd) are additional variables requiring systematic optimization .
Q. What strategies address contradictory biological activity data in benzothiazole derivatives?
Discrepancies in pharmacological results (e.g., moderate vs. potent anti-inflammatory activity) may arise from stereochemical variations or assay conditions. For example, Schiff base derivatives (e.g., 7-chloro-6-fluoro-2-aryldenylamino analogs) showed variable efficacy due to electron-withdrawing vs. donating substituents on the phenyl ring. Cross-validation using in silico docking (e.g., COX-2 enzyme binding affinity) and dose-response studies (IC₅₀ comparisons) can resolve contradictions .
Q. How do structural modifications influence the pharmacokinetic profile of this compound?
Substituents at the 6-position (e.g., bromo, nitro) enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For instance, 6-bromo-2-aminobenzothiazole derivatives exhibited longer plasma half-lives (t₁/₂ = 4.2 hours) compared to unsubstituted analogs (t₁/₂ = 1.8 hours) in rodent models . Computational ADMET models (e.g., SwissADME) are used to predict logP and solubility for lead optimization .
Methodological Challenges and Solutions
Q. What are the common byproducts in benzothiazole synthesis, and how are they mitigated?
Over-halogenation (e.g., di-chloro byproducts) and thiourea dimerization are frequent issues. These are minimized by controlled bromine addition (dropwise over 10 minutes) and maintaining reaction temperatures below 60°C . Column chromatography with hexane:ethyl acetate (3:1) effectively separates byproducts .
Q. How can crystallographic data resolve ambiguities in benzothiazole derivative structures?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry. For example, SC-XRD of 6-fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole revealed planar benzothiazole rings (deviation <0.045 Å) and dihedral angles (4.87° between rings), clarifying substituent orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
